molecular formula C11H9ClO3 B15067810 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B15067810
M. Wt: 224.64 g/mol
InChI Key: VRXWKAZGXDFQHU-UHFFFAOYSA-N
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Description

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione is a bicyclic diketone derivative featuring a six-membered pyran ring substituted with a chlorine atom and a phenyl group at the 4-position. This compound belongs to the dihydro-2H-pyran-2,6(3H)-dione family, characterized by two ketone groups at positions 2 and 6 of the partially saturated pyran ring.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-4-phenyloxane-2,6-dione

InChI

InChI=1S/C11H9ClO3/c12-11(8-4-2-1-3-5-8)6-9(13)15-10(14)7-11/h1-5H,6-7H2

InChI Key

VRXWKAZGXDFQHU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)CC1(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyran ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-4-phenyl-2H-pyran-2,6-dione.

    Reduction: Formation of 4-chloro-4-phenyldihydro-2H-pyran-2-ol.

    Substitution: Formation of 4-amino-4-phenyldihydro-2H-pyran-2,6(3H)-dione.

Scientific Research Applications

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Effects :
    • The chloro-phenyl substituent in the target compound introduces steric bulk and electronic effects. The electron-withdrawing chlorine atom may enhance electrophilic reactivity at the 4-position compared to alkyl-substituted analogs (e.g., methyl or isobutyl groups) .
    • 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione (CAS 4160-82-1) has two methyl groups, increasing steric hindrance but lacking the phenyl group’s aromatic interactions. This likely reduces its melting point compared to the chloro-phenyl derivative .
    • Dihydro-2H-pyran-2,6(3H)-dione (CAS 713-95-1), the parent compound, lacks substituents, making it more polar and reactive in nucleophilic additions .

Physicochemical Properties

  • Solubility : The phenyl group in the target compound likely reduces water solubility compared to the parent structure or methyl-substituted analogs.

Hazard Profiles

  • 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione carries warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Similar hazards may apply to the chloro-phenyl analog, though its toxicity profile remains unstudied.

Research Implications

For instance, phosphonate derivatives of dihydrodiones exhibit low cytotoxicity but poor antiviral efficacy , highlighting the need for targeted functionalization.

Biological Activity

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione, a compound with notable structural characteristics, has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

  • IUPAC Name : 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione
  • Molecular Formula : C₁₁H₉ClO₃
  • CAS Number : 182955-12-0
  • Appearance : White to off-white powder
  • Purity : 99%+

Biological Activity Overview

Research indicates that compounds within the pyran class, including 4-chloro derivatives, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Pyran derivatives have been shown to possess antibacterial and antiviral properties. For instance, studies have identified that certain pyran-based compounds can effectively inhibit the growth of various pathogens, including those responsible for respiratory infections .
  • Antimalarial Properties : A study highlighted the synthesis of dihydropyridine derivatives that showed promising antiplasmodial activity. Specifically, the presence of electron-withdrawing substituents at the para position was found to enhance activity against malaria parasites .
  • Neuroprotective Effects : Pyran derivatives are being investigated for their potential in treating neurodegenerative diseases. Some studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacteria and viruses; specific effectiveness varies by structure
AntimalarialDemonstrated significant potency against malaria parasites in vitro
NeuroprotectivePotential to reduce oxidative stress and inflammation in neuronal cells
AnticancerSome derivatives show cytotoxic effects against cancer cell lines

The biological activity of 4-chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes, which can lead to reduced pathogen viability or altered cellular functions.
  • Receptor Modulation : Some studies suggest that these compounds may act on neurotransmitter receptors, potentially influencing neurochemical pathways relevant to neurodegenerative diseases .

Q & A

Basic: How can factorial design optimize the synthesis of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione?

Methodological Answer:
Factorial design is a statistical approach to systematically evaluate multiple variables affecting synthesis yield and purity. Key factors include reaction temperature, solvent polarity, catalyst loading, and reaction time. A 2<sup>k</sup> factorial design (where k = number of variables) can identify interactions between variables. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)6080
Catalyst Loading (mol%)510
Reaction Time (h)612

Post-optimization, response surface methodology (RSM) refines conditions. Analytical techniques like HPLC or GC-MS validate product purity .

Basic: What purification strategies are effective for isolating 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione?

Methodological Answer:
Separation techniques depend on solubility and polarity. Membrane-based methods (nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane gradient) are common. For crystalline products, recrystallization using ethanol/water mixtures improves purity. X-ray crystallography (single-crystal analysis) confirms structural integrity, as demonstrated in related dihydropyrandione derivatives .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., chloro and phenyl groups).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–Cl bond length ~1.73 Å, as in structurally similar compounds ).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
TechniqueKey Parameters
X-ray DiffractionR factor < 0.05, data-to-parameter ratio > 14
NMRδ 4.5–5.5 ppm (dihydropyran protons)

Advanced: How can computational modeling resolve contradictions in reaction mechanism hypotheses?

Methodological Answer:
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level model transition states and intermediates. For example:

  • Compare energy barriers for chlorination pathways (electrophilic vs. radical mechanisms).
  • Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments.
  • Use Gaussian or ORCA software suites, referencing methodologies in fuel engineering simulations .

Advanced: How to address discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Bioactivity variations may arise from assay conditions. Standardize protocols:

  • Cell Lines : Use ATCC-validated lines (e.g., HeLa, MCF-7) with controlled passage numbers.
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM, with triplicate replicates.
  • Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity).

Marine natural product studies highlight phenolic and terpenoid bioactivity, suggesting similar structure-activity relationship (SAR) approaches .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:
Accelerated stability studies under ICH guidelines:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Track degradation via HPLC peak area reduction.
ConditionAcceptable Degradation Threshold
Thermal (40°C, 4 weeks)≤5% impurity formation
Photolytic (UV, 48h)No new peaks > 0.1%

Store in inert atmospheres (argon) at room temperature, as recommended for analogous dihydropyrandiones .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., fluoro instead of chloro, alkyl groups at position 4).
  • Pharmacological Assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity).
  • QSAR Modeling : Use MOE or Schrödinger software to correlate electronic parameters (Hammett σ) with bioactivity .

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